3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Overview
Description
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 4-amino-5-propyl-1H-pyrazole with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride
- 3-(4-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Uniqueness
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzonitrile group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3-(4-amino-5-propyl-1H-pyrazol-1-yl)benzonitrile hydrochloride is a novel compound characterized by its unique molecular structure, featuring a pyrazole ring linked to a benzonitrile group. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. Its potential therapeutic applications stem from its ability to interact with various biological targets, which are crucial for the development of new pharmacological agents.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- CAS Number : 1797731-13-5
- Molecular Formula : C13H15ClN4
- InChI Code : 1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H
The structural features include:
- A pyrazole ring with an amino group and a propyl group.
- A benzonitrile moiety , which contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Pyrazoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that this compound can target specific enzymes and receptors involved in cancer progression, enhancing its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes that facilitate cancer cell growth.
- Receptor Modulation : It interacts with receptors that regulate apoptosis and cellular survival pathways.
Study on Anticancer Activity
In a study published in PubMed Central, researchers evaluated the anticancer effects of various pyrazoline derivatives, including this compound. The compound demonstrated a significant reduction in cell viability across several cancer cell lines, including HeLa and MCF7 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of the compound using LPS-induced inflammation models in BV2 microglial cells. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, primarily involving:
- Condensation Reactions : Combining appropriate pyrazole derivatives with benzonitrile under acidic or basic conditions.
- Substitution Reactions : Modifying existing pyrazole structures to introduce amino and propyl groups.
Properties
IUPAC Name |
3-(4-amino-5-propylpyrazol-1-yl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4.ClH/c1-2-4-13-12(15)9-16-17(13)11-6-3-5-10(7-11)8-14;/h3,5-7,9H,2,4,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKVPJQGZRMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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